molecular formula C16H17FN4O3 B5583841 (3S,4R)-4-(3-fluorophenyl)-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)acetyl]pyrrolidine-3-carboxylic acid

(3S,4R)-4-(3-fluorophenyl)-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)acetyl]pyrrolidine-3-carboxylic acid

Cat. No.: B5583841
M. Wt: 332.33 g/mol
InChI Key: QKSHFZOJHDTCMY-QWHCGFSZSA-N
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Description

(3S,4R)-4-(3-fluorophenyl)-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)acetyl]pyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazolyl group, and a pyrrolidine carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(3-fluorophenyl)-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)acetyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorophenyl group, and the attachment of the triazolyl group. Common reagents used in these reactions include fluorobenzene, triazole derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(3-fluorophenyl)-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)acetyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4R)-4-(3-fluorophenyl)-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)acetyl]pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(3-fluorophenyl)-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)acetyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help in the design of more effective drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-4-(3-fluorophenyl)-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)acetyl]pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3S,4R)-4-(3-fluorophenyl)-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)acetyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3/c1-9-18-14(20-19-9)6-15(22)21-7-12(13(8-21)16(23)24)10-3-2-4-11(17)5-10/h2-5,12-13H,6-8H2,1H3,(H,23,24)(H,18,19,20)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSHFZOJHDTCMY-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CC(=O)N2CC(C(C2)C(=O)O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)CC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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